molecular formula C14H11ClS B177780 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin CAS No. 1725-32-2

10-Chloro-10, 11-dihydrodibenz[b,f]thiepin

Cat. No.: B177780
CAS No.: 1725-32-2
M. Wt: 246.8 g/mol
InChI Key: NLQGARUWFXXYMD-UHFFFAOYSA-N
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Description

10-Chloro-10, 11-dihydrodibenz[b,f]thiepin is a chemical compound with the molecular formula C14H11ClS . It is used for research and development purposes.


Synthesis Analysis

The synthesis of this compound and related compounds has been studied . For instance, the reaction of 10-bromo-10,11-dihydrodibenzo[b,f]thiepin-11-one with sodium methoxide in methanol leads to thioxanthone and 10-hydroxy-10,11-dihydrodibenzo[b,f]thiepin-11-one .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as elementary analysis, spectral data examination, and gas chromatography . The average mass of the molecule is 246.755 Da, and the monoisotopic mass is 246.026993 Da .


Chemical Reactions Analysis

In an aqueous sodium hydroxide solution, the reaction of 10-bromo-10,11-dihydrodibenzo[b,f]thiepin-11-one leads to the formation of six products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point/freezing point, boiling point, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapor density .

Scientific Research Applications

10-Cl-10,11-DDBT has been extensively studied in the scientific community due to its potential applications in the field of laboratory experiments. The compound has been shown to be a useful reagent for the synthesis of numerous biologically active compounds, such as antibiotics, antifungal agents, and antiviral agents. 10-Cl-10,11-DDBT has also been used as a starting material for the synthesis of various heterocyclic compounds, such as 1,2,3,4-tetrahydro-10-chloro-10,11-dihydrodibenz[b,f]thiepin-5-amine and 10-chloro-10,11-dihydro-2H-dibenz[b,f]thiepin-2-carboxylic acid.

Mechanism of Action

Target of Action

Related compounds have been suggested to have neuroleptic properties , indicating potential targets within the nervous system.

Mode of Action

Given its potential neuroleptic properties , it may interact with receptors in the nervous system, altering neurotransmitter activity and leading to changes in neural signaling.

Result of Action

As a potential neuroleptic , it could have effects such as altering neural signaling, which could lead to changes in behavior or perception.

Advantages and Limitations for Lab Experiments

The use of 10-Cl-10,11-DDBT in laboratory experiments has numerous advantages and limitations. One of the primary advantages of the compound is its low cost and easy availability. In addition, 10-Cl-10,11-DDBT is relatively non-toxic and does not pose a significant risk to human health. On the other hand, the compound is not very stable and can decompose in the presence of heat or light. Moreover, the compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 10-Cl-10,11-DDBT are numerous and the compound has been the subject of numerous scientific studies. However, the compound has not yet been fully explored and there are numerous potential future directions for research. One potential area of research is the use of 10-Cl-10,11-DDBT as an anti-inflammatory agent. In addition, further research is needed to explore the potential use of the compound as an inhibitor of drug metabolism and as an anti-cancer agent. Finally, further studies are needed to explore the potential use of 10-Cl-10,11-DDBT as an antioxidant and anti-microbial agent.

Synthesis Methods

The synthesis of 10-Cl-10,11-DDBT has been well-documented in the scientific literature. The compound is typically synthesized through the reaction of 10-chloro-10,11-dihydro-2H-dibenz[b,f]thiepin-2-amine with an alkyl halide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-90°C for several hours. The product of the reaction is then purified by recrystallization.

Safety and Hazards

When handling 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin, it is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .

Properties

IUPAC Name

5-chloro-5,6-dihydrobenzo[b][1]benzothiepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClS/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQGARUWFXXYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2SC3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513951
Record name 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1725-32-2
Record name 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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